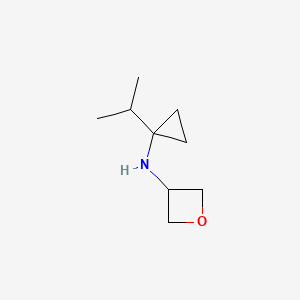

N-(1-Isopropylcyclopropyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-(1-propan-2-ylcyclopropyl)oxetan-3-amine |

InChI |

InChI=1S/C9H17NO/c1-7(2)9(3-4-9)10-8-5-11-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

YZRFGSKZLPGLTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CC1)NC2COC2 |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of N 1 Isopropylcyclopropyl Oxetan 3 Amine and Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

A multi-nuclear NMR approach ensures that all constituent atoms of the molecule are probed, providing a wealth of structural information.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For N-(1-isopropylcyclopropyl)oxetan-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane (B1205548) ring, the cyclopropyl (B3062369) ring, and the isopropyl group. The oxetane protons would likely appear as complex multiplets in the range of 3.5-5.0 ppm. The isopropyl group would exhibit a characteristic doublet for the methyl protons and a septet for the methine proton. The cyclopropyl protons, being diastereotopic, would present as complex multiplets at higher field (typically 0.5-1.5 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the oxetane ring are expected to resonate in the downfield region (around 60-80 ppm) due to the deshielding effect of the oxygen atom. The carbons of the isopropyl and cyclopropyl groups would appear at a higher field. For instance, in the analog N-propyl-isopropylamine, the isopropyl methyl carbons appear at approximately 22 ppm, and the methine carbon at around 47 ppm. spectrabase.com Similarly, for propylamine, the carbon atoms show a decreasing chemical shift as they are further from the nitrogen atom. docbrown.info

¹⁵N and ¹⁹F NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atom. Given the absence of fluorine in the target molecule, ¹⁹F NMR is not applicable.

To illustrate the expected chemical shifts, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on known values for its structural fragments.

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Oxetane-CH₂ | 4.5 - 4.8 (m) | 70 - 75 |

| Oxetane-CH | 3.8 - 4.2 (m) | 55 - 60 |

| Isopropyl-CH | 2.5 - 3.0 (septet) | 50 - 55 |

| Isopropyl-CH₃ | 1.0 - 1.2 (d) | 20 - 25 |

| Cyclopropyl-CH₂ | 0.5 - 1.0 (m) | 10 - 15 |

| Cyclopropyl-C (quaternary) | - | 25 - 30 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would confirm the connectivity within the oxetane, isopropyl, and cyclopropyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting the different structural fragments, for example, by observing a correlation between the isopropyl methine proton and the quaternary cyclopropyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be instrumental in determining the relative stereochemistry of the substituents on the cyclopropyl and oxetane rings.

The application of these 2D NMR techniques provides a detailed and unambiguous structural elucidation of complex molecules like this compound. ipb.ptcore.ac.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound (C₉H₁₇NO), the calculated exact mass would be compared to the experimentally measured mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, often showing characteristic losses of fragments such as the isopropyl or oxetane moieties.

| Technique | Expected Result for C₉H₁₇NO | Information Gained |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ ion with m/z matching the calculated exact mass | Unambiguous confirmation of the molecular formula |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice. To perform X-ray crystallography, a suitable single crystal of the compound or a salt derivative (e.g., a hydrochloride salt) must be grown. The resulting crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound. Although no specific crystal structure for the title compound is publicly available, the technique has been successfully applied to other complex cyclopropane (B1198618) derivatives, unequivocally establishing their three-dimensional structures. researchgate.net

Computational Chemistry and Theoretical Studies of N 1 Isopropylcyclopropyl Oxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules. For a molecule like N-(1-Isopropylcyclopropyl)oxetan-3-amine, these calculations can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. In the conformational analysis of this compound, DFT would be employed to locate the various possible spatial arrangements of the atoms (conformers) and determine their relative energies.

The primary focus of a DFT analysis would be the rotational barriers around the C-N bond connecting the cyclopropyl (B3062369) and oxetane (B1205548) amine moieties. For the parent cyclopropylamine (B47189), computational studies have identified trans and gauche conformers arising from the rotation of the amino group. researchgate.netnih.govresearchgate.net The trans conformer, where the amino group is oriented away from the cyclopropane (B1198618) ring, is generally found to be the global minimum.

Table 1: Calculated Relative Energies of Cyclopropylamine Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| trans | MP2 | 0.00 | nih.gov |

| gauche | MP2 | 2.02 - 2.12 | nih.gov |

This table is interactive. Click on the headers to sort.

For this compound, the presence of the bulky 1-isopropylcyclopropyl group would significantly influence this conformational preference. DFT calculations would be essential to quantify the steric hindrance and its impact on the rotational energy profile. It is hypothesized that the steric bulk would further destabilize any gauche-like conformations, making the trans-like arrangement even more favorable.

Gibbs Free Energy Profile Computations for Reaction Mechanism Elucidation

Computational studies can map out the energy landscape of a chemical reaction, providing a Gibbs free energy profile that details the energies of reactants, transition states, and products. This is crucial for understanding reaction mechanisms and predicting reaction rates. A key reaction pathway for this compound would be its involvement in nucleophilic reactions, either as a nucleophile via the amine group or through reactions involving the strained oxetane ring.

For instance, the ring-opening of the oxetane moiety by a nucleophile is a characteristic reaction. nih.gov DFT calculations can be used to model the transition state of such a reaction and determine the activation energy. The Gibbs free energy of activation (ΔG‡) provides insight into the kinetic feasibility of the reaction. Mechanistic studies on similar systems have shown that such reactions can proceed via an SN2 mechanism. acs.org A hypothetical reaction of this compound acting as a nucleophile attacking an electrophile could also be modeled to predict its reactivity.

Conformational Analysis of Constrained Cyclopropyl and Oxetane Systems

Steric Effects of the Isopropyl Moiety on Molecular Conformation

The isopropyl group attached to the cyclopropane ring is a significant steric feature. researchgate.net Its presence will restrict the rotation around the C-C bond connecting it to the cyclopropyl ring and will also influence the preferred orientation of the entire 1-isopropylcyclopropyl group relative to the oxetan-3-amine moiety. Computational modeling would reveal the lowest energy conformation by minimizing steric clashes between the isopropyl methyl groups and the rest of the molecule. This steric hindrance is a critical factor in determining the accessibility of the nitrogen lone pair, which in turn affects the amine's basicity and nucleophilicity. osti.gov

Modeling and Prediction of Reaction Pathways and Molecular Interactions

Beyond its static properties, computational chemistry can predict the dynamic behavior of this compound in chemical reactions and its interactions with other molecules. The inherent ring strain of both the cyclopropane and oxetane rings suggests that this molecule could be a precursor in ring-opening reactions. nih.govresearchgate.netnih.govacs.orgutexas.edu

Table 2: Ring Strain Energies of Relevant Ring Systems

| Ring System | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopropane | 27.5 | |

| Oxetane | 25.6 | utexas.edu |

This table is interactive. Click on the headers to sort.

The strain energy of these rings makes them susceptible to reactions that relieve this strain. Computational modeling can predict the regioselectivity and stereoselectivity of such reactions. For example, in the acid-catalyzed ring-opening of the oxetane, calculations could predict whether a nucleophile would preferentially attack the C2 or C4 position of the oxetane ring. Furthermore, modeling can be used to understand intermolecular interactions, such as hydrogen bonding, which are crucial for predicting the molecule's behavior in biological systems or as a solvent.

Computational Approaches for Predicting Reaction Rate Constants

The prediction of reaction rate constants is a cornerstone of computational chemistry, providing insights into the kinetics of chemical transformations. For a molecule like this compound, various computational methods could be employed to understand its reactivity.

Transition State Theory (TST): A fundamental approach for calculating reaction rate constants is Transition State Theory (TST). dtic.mil TST posits that the rate of a reaction is determined by the properties of the transition state, the highest energy point along the reaction coordinate. dtic.mil To apply TST, one must first identify the transition state structure and its energy relative to the reactants. This is typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT), which can map out the potential energy surface of a reaction. cuny.edu For this compound, this would involve modeling its reactions, for example, with an electrophile, and calculating the activation energy (the energy difference between the reactants and the transition state). The Arrhenius equation, k = Ae^(-Ea/RT), can then be used to estimate the rate constant, where the pre-exponential factor 'A' can also be derived from computational frequency calculations of the transition state. dtic.mil

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in solution, a hybrid QM/MM approach can be valuable. In this method, the reacting species (this compound and its reaction partner) are treated with a high level of quantum mechanics theory, while the surrounding solvent molecules are modeled using less computationally expensive molecular mechanics force fields. This allows for the inclusion of solvent effects on the reaction rate, which can be significant.

Machine Learning Approaches: More recently, machine learning algorithms have emerged as a powerful tool to accelerate the prediction of reaction rate constants. rsc.org These models are trained on large datasets of known reaction rates and molecular features. rsc.org By developing a quantitative structure-property relationship (QSPR) model, it is possible to predict the degradation rates of amines based on their chemical structure and other calculated properties. acs.orgnih.gov For this compound, a machine learning model could be trained on a dataset of amine reactions to predict its reactivity based on descriptors such as its dipole moment, pKa value, and various topological and electronic parameters. acs.orgnih.gov

To illustrate how such a QSPR model might be developed, the following table presents hypothetical data for a set of amines, which could be used to train a predictive model for reaction rates.

| Compound | Dipole Moment (Debye) | Calculated pKa | Steric Hindrance Factor | Experimental Rate Constant (M⁻¹s⁻¹) |

| Amine 1 | 1.5 | 10.2 | 0.8 | 0.05 |

| Amine 2 | 2.1 | 9.8 | 1.2 | 0.02 |

| Amine 3 | 1.8 | 10.5 | 0.9 | 0.08 |

| Amine 4 | 2.5 | 9.5 | 1.5 | 0.01 |

Theoretical Investigations of Structure-Property Relationships through Computational Models

Computational models are instrumental in elucidating the relationships between the three-dimensional structure of a molecule and its physicochemical properties. For this compound, these models can provide valuable insights into its stability, reactivity, and potential as a building block in medicinal chemistry.

Ring Strain Energy: The presence of two strained rings, the oxetane and the cyclopropane, is a key structural feature of this compound. The inherent strain in these rings significantly influences the molecule's geometry and reactivity. longdom.org Density Functional Theory (DFT) can be used to calculate the ring strain energy (RSE) of the oxetane and cyclopropyl moieties. digitellinc.com The RSE is determined by comparing the heat of formation of the cyclic molecule to that of a strain-free acyclic analogue. osti.gov The calculated RSE can help predict the molecule's propensity to undergo ring-opening reactions, a crucial aspect of its chemical behavior. osti.gov For instance, the oxetane ring has an intrinsic ring strain of approximately 106 kJ/mol. mdpi.com

The following table provides a hypothetical comparison of calculated ring strain energies for different cyclic systems.

| Cyclic System | Ring Size | Calculated RSE (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Oxetane | 4 | 25.3 |

| Cyclopentane | 5 | 6.2 |

| Tetrahydrofuran | 5 | 5.6 |

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution within the molecule, providing insights into the nature of its chemical bonds. For this compound, QTAIM could be used to characterize the C-N, C-O, and C-C bonds, including those within the strained rings. This analysis can reveal information about bond strengths, charge distribution, and the extent of covalent versus ionic character.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR: In the context of drug discovery, QSAR and 3D-QSAR models are used to correlate the structural features of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a 3D-QSAR study could be performed to understand how modifications to the isopropyl, cyclopropyl, or oxetane moieties affect its interaction with a biological target. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. nih.gov These simulations provide a dynamic picture of the molecule's behavior over time, revealing its preferred conformations and the nature of its intermolecular interactions, such as hydrogen bonding involving the amine and oxetane oxygen. nih.gov The oxetane moiety is known to be a good hydrogen-bond acceptor. mdpi.com

Research on Derivatives and Structural Modifications of N 1 Isopropylcyclopropyl Oxetan 3 Amine

Synthesis and Analysis of Fluorinated Analogs

Fluorination is a widely employed strategy in medicinal chemistry to enhance various molecular properties, including metabolic stability, binding affinity, and lipophilicity. The introduction of fluorine into the N-(1-Isopropylcyclopropyl)oxetan-3-amine scaffold has been systematically investigated to understand its effects on the molecule's behavior.

The synthesis of fluorinated analogs of this compound requires specialized methods for the selective introduction of fluorine into the oxetane (B1205548) and cyclopropane (B1198618) rings.

For the oxetane ring , traditional methods for constructing the ring often face challenges in directly producing fluorinated products due to the lack of suitable fluorinated precursors and the potential for undesired side reactions like ring rupture or defluorination. nih.gov A novel and promising strategy involves a catalytic transformation that converts epoxides into fluorinated oxetanes. nih.govmdpi.com This method utilizes a copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring, leading to the formation of α,α-difluoro-oxetanes. nih.govmdpi.com Another approach involves the ring-opening of fluoroalkylidene-oxetanes, which can be synthesized from 3-oxetanone. This reaction, directed by the electronic effects of the fluorine atom, provides access to tetrasubstituted fluoroalkenes which can serve as precursors to fluorinated oxetane derivatives. google.combldpharm.com

The introduction of fluorine into the cyclopropane ring is also a significant area of research. Fluorinated cyclopropanes are highly sought after in drug discovery due to the combined benefits of the rigid cyclopropane scaffold and the positive effects of fluorine on pharmacokinetic properties. digitellinc.comresearchgate.netku.edu Biocatalytic strategies using engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of both mono- and gem-difluorinated cyclopropanes. digitellinc.comku.edu These enzymatic approaches allow for high diastereoselectivity and enantioselectivity in the cyclopropanation of a wide range of alkenes. digitellinc.comku.edu Additionally, chemocatalytic methods, such as a photocatalytic olefin difluoromethylation coupled with a nickel-catalyzed intramolecular cross-electrophile coupling, provide a novel route to fluorinated cyclopropanes. researchgate.net

The introduction of fluorine atoms into organic molecules can profoundly influence their polarity and conformational preferences due to the high electronegativity and steric demands of fluorine.

Conformational Effects: Fluorination can also impose significant conformational constraints on a molecule. The substitution of hydrogen with fluorine can alter the preferred conformation of side chains and rings due to steric and electronic interactions. enamine.netbeilstein-journals.orgresearchgate.net For example, in fluorinated amino acids, changes in side chain-backbone conformation can affect the number of hydrogen bonds with water, thereby influencing hydrophobicity. enamine.net The gauche effect, where a gauche conformation is preferred around a C-C bond bearing vicinal electronegative substituents, can also play a role in the conformational preferences of fluorinated compounds. Furthermore, intramolecular hydrogen bonds involving fluorine can stabilize specific conformations. The interplay of these effects can lead to a more rigid molecular structure, which can be advantageous for binding to a biological target.

Table 1: Effects of Fluorination on Molecular Properties

| Modification | Effect on Polarity | Conformational Impact | Reference |

| Monofluorination of alkyl groups | Generally increases polarity, leading to decreased lipophilicity (logP). The magnitude of the effect is position-dependent. | Can alter side-chain conformation through steric and electronic effects. | nih.govevitachem.com |

| Gem-difluorination | Increases polarity, but the effect on lipophilicity can be less pronounced than monofluorination. | Induces significant conformational bias due to steric hindrance and dipole-dipole interactions. | nih.govevitachem.com |

| Facial Fluorination of Cyclopropane | Creates a significant molecular dipole moment, leading to high facial polarity. | Rigidifies the cyclopropane ring and influences the orientation of substituents. | beilstein-journals.org |

| Fluorination of Oxetane Ring | Increases polarity and can serve as a bioisosteric replacement for other functional groups, influencing solubility. | Can affect the puckering of the oxetane ring and the orientation of substituents. | nih.govmdpi.com |

Structural Variations of the Isopropylcyclopropyl Moiety

Modifications to the N-(1-isopropylcyclopropyl) group are explored to probe the steric and electronic requirements for biological activity and to optimize physicochemical properties.

The isopropyl group attached to the cyclopropyl (B3062369) ring is a key feature of the molecule. Replacing or modifying this group can provide insights into structure-activity relationships (SAR). The cyclopropyl group is often considered a bioisosteric replacement for a gem-dimethyl or isopropyl group, offering a similar spatial arrangement but with increased rigidity and potentially improved metabolic stability. chemicalbook.com

Research into analogs often involves the synthesis of derivatives with different alkyl or functionalized alkyl groups at the 1-position of the cyclopropyl ring. For instance, the synthesis of various 1-substituted cyclopropanecarboxamides has been reported, which can serve as precursors to the corresponding amines. nih.gov The introduction of substituents directly onto the cyclopropane ring can also be achieved through various synthetic methodologies, including diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation. mdpi.com

The 1-isopropylcyclopropyl group contains a stereocenter at the C1 position of the cyclopropane ring. Furthermore, if the cyclopropane ring itself is further substituted, additional stereocenters can be introduced. The relative and absolute stereochemistry of these centers can have a profound impact on the biological activity of the molecule.

The synthesis of enantiomerically enriched cyclopropylamines is therefore of significant interest. mdpi.com Diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes has been shown to be an effective method for producing densely substituted cyclopropylamines with control over the stereochemistry. mdpi.com In some cases, significant differences in potency have been observed between stereoisomers of cyclopropylamine (B47189) derivatives, highlighting the importance of stereochemical control in the synthesis of these compounds. acs.org

Table 2: Examples of Isopropylcyclopropyl Moiety Modifications

| Modification Type | Synthetic Approach | Potential Impact | Reference |

| Replacement of Isopropyl Group | Reductive amination with oxetan-3-one and various 1-alkylcyclopropylamines. | Probes steric tolerance at the binding site; modulates lipophilicity. | chemicalbook.com |

| Substitution on the Cyclopropyl Ring | Asymmetric cyclopropanation of substituted alkenes followed by functional group manipulation. | Introduces new vectors for interaction; alters electronic properties. | mdpi.com |

| Stereoisomer Synthesis | Diastereoselective substitution of chiral bromocyclopropanes. | Can lead to significant differences in biological activity between isomers. | mdpi.comacs.org |

| Bioisosteric Replacement of Isopropyl | Utilizing a cyclopropyl group in place of an isopropyl or gem-dimethyl group in analog design. | Can improve metabolic stability and rigidity while maintaining a similar spatial profile. | chemicalbook.com |

Modifications of the Oxetane-3-amine Core

The oxetane-3-amine core is another key component of the molecule that can be modified to fine-tune its properties. The oxetane ring is a valuable motif in medicinal chemistry as it can act as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility and metabolic stability. researchgate.net

Synthetic strategies for modifying the oxetane-3-amine core often start from commercially available oxetan-3-one. Reductive amination of oxetan-3-one with various amines is a common method for preparing N-substituted oxetan-3-amines. researchgate.net Further functionalization of the secondary amine of the this compound scaffold can also be explored. For example, N-acylation or N-alkylation could introduce new functional groups that may interact with the biological target or alter the physicochemical properties of the molecule.

The oxetane ring itself can also be a site for modification. While the 3-amino substitution is common, other substitution patterns on the oxetane ring could be explored. However, the synthesis of oxetanes with different substitution patterns can be challenging. researchgate.net Ring-opening reactions of the oxetane, while sometimes a liability, can also be exploited synthetically to generate novel scaffolds.

Table 3: Strategies for Modification of the Oxetane-3-amine Core

| Modification Site | Synthetic Strategy | Potential Outcome | Reference |

| N-substitution | Reductive amination of oxetan-3-one with different primary amines. | Exploration of SAR at the amine position; modulation of basicity and lipophilicity. | researchgate.net |

| N-functionalization | Acylation or alkylation of the secondary amine. | Introduction of new functional groups for additional interactions or property modulation. | - |

| Oxetane Ring Substitution | Synthesis of oxetane building blocks with substitution at other positions (e.g., 2- or 4-position). | Alteration of the vectoral projection of substituents and the overall shape of the molecule. | researchgate.net |

| Bioisosteric Replacement | Replacement of the oxetane-3-amine moiety with other small, polar heterocyclic amines. | Can lead to improved pharmacokinetic properties or novel intellectual property. |

Substituent Effects on the Oxetane Ring System and its Derivatives

The introduction of substituents can also modulate the puckering of the oxetane ring, which can influence how the molecule interacts with biological targets. acs.org For instance, in this compound, modifications to the isopropyl or cyclopropyl groups, or the addition of substituents to the oxetane ring itself, could alter the conformational preferences of the molecule.

Furthermore, the oxetane moiety is known to influence the basicity of proximal amine groups. acs.orgacs.org The introduction of an oxetane substituent on a nitrogen atom can reduce its pKa, which can be advantageous in drug design to mitigate potential cardiac toxicity associated with high basicity. acs.org

Fluorine-containing motifs are also of significant interest. The replacement of hydrogen with fluorine can modulate the pKa of a basic nitrogen and enhance metabolic stability due to the strength of the C-F bond. cambridgemedchemconsulting.com For example, the synthesis of 3-fluoroalkyl-substituted oxetanes has been shown to significantly decrease the pKa values of the parent compounds.

The following table summarizes the potential effects of various substituents on the oxetane ring system, drawing from general principles of oxetane chemistry.

| Substituent/Modification | Position of Substitution | Potential Effects on Molecular Properties |

| Alkyl groups | C2, C3, C4 | Increased lipophilicity, altered steric profile, potential impact on metabolic stability. |

| Aryl groups | C2, C3, C4 | Increased potential for π-π stacking interactions, altered solubility and metabolic pathways. |

| Fluorine/Fluoroalkyl groups | C2, C3, C4 | Decreased pKa of nearby amines, increased metabolic stability, altered lipophilicity. |

| Hydroxyl group | C3 | Increased polarity and hydrogen bonding potential, potential for further functionalization. |

| Carbonyl group (Oxetan-3-one) | C3 | Key intermediate for the synthesis of 3-substituted derivatives, including 3-amino-oxetanes. nih.gov |

Bioisosteric Replacements in Oxetane-Containing Molecular Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry. The oxetane ring is itself a valuable bioisostere and has been successfully used to replace other common functional groups.

For instance, 3,3-disubstituted oxetanes have been employed as replacements for the gem-dimethyl group, often leading to improved solubility and other physicochemical properties. nih.govrsc.org The polar nature of the oxetane can also serve as an isostere for a carbonyl group, with the endocyclic oxygen atom acting as a hydrogen bond acceptor with a capability comparable to that of ketones. nih.gov

In the context of this compound, the oxetane moiety could be considered a bioisosteric replacement for other small cyclic ethers, such as tetrahydrofuran, or for acyclic linkers. The introduction of the oxetane can increase the sp³-character of a molecule, which is often desirable in drug discovery. nih.gov

Conversely, other structural motifs can be considered as bioisosteric replacements for the oxetane ring in this scaffold. The goal of such a replacement would be to maintain or improve upon the desirable properties conferred by the oxetane while potentially addressing any liabilities or exploring new chemical space.

The table below outlines potential bioisosteric replacements for the oxetane ring and their likely impact on the properties of the parent molecule.

| Bioisosteric Replacement | Potential Impact on Molecular Properties | Rationale for Replacement |

| Cyclobutane | Decreased polarity, increased lipophilicity. | To probe the importance of the ether oxygen for biological activity and to modulate solubility. |

| Azetidine | Introduction of a basic center, potential for new hydrogen bonding interactions. | To introduce a positive charge at physiological pH and explore different binding modes. |

| Tetrahydrofuran | Increased flexibility, slightly altered polarity and hydrogen bonding capacity. | To assess the impact of ring size and conformation on activity. |

| Thietane | Altered polarity and hydrogen bond accepting ability, potential for different metabolic pathways. | To explore the effect of replacing the oxygen atom with a sulfur atom. |

| 3,3-Difluorooxetane | Altered electronic properties and hydrogen bonding capacity. nih.gov | To fine-tune the physicochemical properties of the oxetane ring. nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for Complex Amine Structures

Key strategies being explored include:

Reductive Amination: This remains a cornerstone for amine synthesis. The use of oxetan-3-one and 1-isopropylcyclopropanamine (B1512489) as starting materials in a reductive amination reaction is a primary route. Advances in this area focus on developing milder and more selective reducing agents and catalysts to improve efficiency and substrate scope. chemrxiv.orgnih.gov

Aza-Michael Addition: The addition of amines to activated alkenes, such as methyl 2-(oxetan-3-ylidene)acetate, provides a powerful method for constructing substituted oxetane (B1205548) amines. mdpi.com This approach could be adapted for complex amines by using novel cyclopropyl-containing nucleophiles.

Late-Stage Functionalization: A significant trend is the development of methods for introducing complex fragments like the N-(1-isopropylcyclopropyl) group at a late stage in a synthetic sequence. This includes novel C-N bond-forming reactions that are tolerant of various functional groups.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), is a rapidly growing field for the asymmetric synthesis of chiral amines. researchgate.net These biocatalytic methods offer high selectivity under mild, environmentally friendly conditions and represent a promising future direction for synthesizing complex chiral amines containing hybrid motifs.

| Synthetic Strategy | Description | Potential Advantages | Key Reagents/Systems |

| Reductive Amination | Reaction of a ketone (e.g., oxetan-3-one) with an amine (e.g., 1-isopropylcyclopropanamine) in the presence of a reducing agent. | Direct, convergent route. | Sodium triacetoxyborohydride (B8407120), H₂/Pd, IREDs. chemrxiv.orgnih.govresearchgate.net |

| Aza-Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. | Forms C-N bonds efficiently; good for substitution. | DBU, Cs₂CO₃. mdpi.com |

| C-H Functionalization | Direct formation of a C-N bond by activating a C-H bond, potentially on a pre-existing oxetane structure. | Step-economic; avoids pre-functionalization. | Photoredox catalysts, transition metals. nih.gov |

| Biocatalysis | Use of enzymes to catalyze the formation of the amine. | High stereoselectivity, mild conditions, green methodology. | Imine reductases (IREDs), Reductive aminases (RedAms). researchgate.net |

Advanced Computational Design and Optimization of Related Molecular Architectures

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For architectures related to N-(1-Isopropylcyclopropyl)oxetan-3-amine, computational methods can predict key properties and guide synthetic efforts.

Density Functional Theory (DFT): DFT calculations are employed to investigate molecular structures, heats of formation, and strain energies of molecules containing oxetane rings. nih.gov This allows for the in silico screening of novel derivatives to identify candidates with desired energetic or electronic properties before undertaking synthetic work. nih.gov

Property Prediction: Computational models can predict crucial physicochemical properties that are relevant in medicinal chemistry and material science. nih.govacs.org These properties include:

pKa: The basicity of the amine is critical for its biological interactions. The electron-withdrawing nature of the adjacent oxetane ring is known to lower the pKa of the amine compared to a simple alkyl amine. nih.govnih.gov Computational methods can accurately predict these pKa shifts upon structural modification. chapman.edu

Lipophilicity (LogP/LogD): The balance between hydrophilicity and lipophilicity is key for many applications. The polar oxetane group generally reduces lipophilicity compared to a corresponding gem-dimethyl or cyclopropyl (B3062369) group, a feature that can be modeled and fine-tuned. beilstein-journals.orgresearchgate.net

Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule is vital. Computational tools can model the conformational rigidity imposed by the cyclopropyl and oxetane rings.

Molecular Docking: In drug discovery, computational docking studies can simulate the binding of oxetane-containing molecules to biological targets, helping to rationalize structure-activity relationships (SAR) and design more potent compounds. nih.gov

| Computational Method | Application | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Screening of novel derivatives. | Heat of formation, strain energy, electronic structure. nih.gov | Assessing stability and reactivity for material science. nih.gov |

| pKa Calculation | Predicting amine basicity. | Acid dissociation constant (pKa). chapman.edu | Guiding design for biological targets and formulation. nih.gov |

| LogP/LogD Prediction | Estimating lipophilicity. | Partition/Distribution coefficient. beilstein-journals.org | Optimizing solubility and permeability. researchgate.net |

| Molecular Dynamics | Simulating molecular motion. | Conformational preferences, binding poses. | Understanding interactions with biological targets or materials. |

Exploration of this compound as a Core Building Block in Theoretical Material Science

The unique combination of a polar, strained oxetane ring and a rigid, non-polar cyclopropyl group makes this compound and related structures intriguing candidates for theoretical exploration in material science. nih.gov

The oxetane moiety itself is being investigated as a component in energetic materials. nih.gov Computational studies have screened oxetane derivatives as potential monomers for energetic hydroxy-terminated polyethers, which are used as binders in propellant applications. nih.gov The high ring strain of the oxetane contributes to a higher heat of formation, which is desirable for energetic materials. nih.gov

As a core building block, this compound offers several theoretical advantages:

Structural Rigidity: The fused cyclopropyl and oxetane motifs create a rigid scaffold that could be used to construct well-defined three-dimensional polymeric or crystalline structures.

High Strain Energy: Both the oxetane and cyclopropane (B1198618) rings possess significant ring strain, which could be harnessed in the design of high-energy-density materials.

Reactive Handle: The secondary amine provides a convenient point for polymerization or for linking the building block into larger supramolecular assemblies.

Polarity Modulation: The polar oxetane core can influence the intermolecular interactions within a material, potentially affecting properties like crystal packing density and sensitivity. nih.gov

Future theoretical studies could focus on designing polymers or co-crystals incorporating this hybrid scaffold to explore potential applications in advanced materials, including energetic materials, specialized polymers with unique thermal properties, and functional organic materials.

Principles of Green Chemistry Applied to the Synthesis of Hybrid Cyclopropyl-Oxetane Amines

Applying the principles of green chemistry to the synthesis of complex molecules is a critical goal for modern chemical research, aiming to reduce environmental impact and improve process efficiency. nih.govresearchgate.net The synthesis of hybrid structures like this compound presents an opportunity to integrate these principles. nih.gov

Key green chemistry principles applicable to this area include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. One-pot and multicomponent reactions (MCRs) are powerful strategies to achieve this. nih.govdntb.gov.ua

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. nih.gov

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. This includes replacing hazardous solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions. researchgate.net

Use of Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts is superior to using stoichiometric reagents, as it reduces waste. nih.govnih.gov

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the step count and generate waste. nih.govnih.gov

Future research will likely focus on developing a green synthesis for this class of compounds, potentially involving a one-pot reductive amination catalyzed by a recyclable catalyst in an environmentally benign solvent. Biocatalytic routes, as mentioned earlier, align perfectly with multiple green chemistry principles. researchgate.net

| Green Chemistry Principle | Application to Synthesis of Hybrid Amines | Example Strategy |

| Waste Prevention | Minimize byproducts and separation steps. | One-pot synthesis, Multicomponent Reactions (MCRs). nih.govdntb.gov.ua |

| Atom Economy | Maximize incorporation of starting materials. | Catalytic hydrogenation instead of stoichiometric hydride reagents. rsc.org |

| Safer Solvents & Auxiliaries | Avoid toxic and volatile organic solvents. | Use of water, ethanol, or solvent-free conditions. researchgate.net |

| Energy Efficiency | Reduce energy consumption. | Catalyst development for ambient temperature reactions; microwave-assisted synthesis. nih.govrsc.org |

| Catalysis | Replace stoichiometric reagents with catalysts. | Development of recyclable heterogeneous catalysts; use of biocatalysts (enzymes). researchgate.netnih.gov |

| Reduce Derivatives | Avoid protection/deprotection steps. | Use of chemoselective reagents that react with one functional group in the presence of others. nih.gov |

Q & A

Q. Q1. What are the common synthetic routes for preparing N-(1-Isopropylcyclopropyl)oxetan-3-amine, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 1-isopropylcyclopropylamine and activated oxetane derivatives (e.g., oxetan-3-tosylate). Key steps include:

- Deprotonation : Use NaH or K₂CO₃ as a base to activate the amine for nucleophilic attack .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., ring-opening of the strained oxetane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Q. Example Protocol :

Dissolve 1-isopropylcyclopropylamine (1.2 eq) in anhydrous THF.

Add NaH (1.5 eq) at 0°C, stir for 30 min.

Add oxetan-3-tosylate (1.0 eq) dropwise, warm to room temperature, and stir for 12 h.

Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and concentrate.

Purify via flash chromatography (EtOAc:hexane = 1:3).

Q. Key Characterization Data :

| Technique | Parameters Observed | Reference |

|---|---|---|

| ¹H NMR | δ 1.0–1.2 (cyclopropyl CH₂), 3.8–4.1 (oxetane OCH₂) | |

| HPLC-MS | [M+H]⁺ = 184.2 (calc. 184.1) |

Stability and Storage

Q. Q2. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer : Stability assessments should include:

- Thermal Stability : Heat samples to 40–60°C for 1–7 days; monitor decomposition via TLC or HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light; compare degradation rates using NMR .

- Humidity Tests : Store at 75% relative humidity; track hygroscopicity and hydrolysis byproduct formation .

Q. Recommended Storage :

- Short-term : –20°C in sealed, argon-flushed vials.

- Long-term : –80°C with desiccants (silica gel).

Advanced Structural and Functional Analysis

Q. Q3. How does the cyclopropyl-isopropyl moiety influence the compound’s conformational flexibility and biological interactions?

Methodological Answer : The cyclopropyl group introduces ring strain (~27 kcal/mol), restricting rotation and stabilizing specific conformations. Computational tools (e.g., DFT calculations) predict:

Q. Experimental Validation :

- X-ray Crystallography : Resolve solid-state conformation (if crystals form).

- SAR Studies : Compare activity with analogs lacking the cyclopropyl group .

Data Contradictions in Literature

Q. Q4. How can researchers resolve discrepancies in reported biological activities of oxetane-amine derivatives?

Methodological Answer : Contradictions often arise from:

Q. Case Study :

- Example : A derivative showed IC₅₀ = 10 nM in one study but 500 nM in another. Root cause: DMSO concentration varied (1% vs. 5%), altering solubility .

Interaction Mechanisms with Biological Targets

Q. Q5. What experimental strategies elucidate the mechanism of action of this compound in enzyme inhibition?

Methodological Answer :

Kinetic Studies :

- Measure Ki (inhibition constant) via Michaelis-Menten plots under varying substrate/inhibitor concentrations .

Thermodynamic Profiling :

- Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy .

Mutagenesis :

- Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .

Q. Example Findings :

- The oxetane oxygen forms hydrogen bonds with catalytic serine residues (e.g., in proteases), confirmed by X-ray structures .

Synthetic Byproduct Analysis

Q. Q6. How can researchers identify and mitigate byproducts during the synthesis of this compound?

Methodological Answer :

- LC-MS/MS : Detect trace byproducts (e.g., ring-opened aldehydes from oxetane degradation) .

- Process Optimization :

- Reduce reaction temperature to minimize thermal decomposition.

- Use scavengers (e.g., molecular sieves) to absorb water and prevent hydrolysis .

Q. Common Byproducts :

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Oxetan-3-ol | Hydrolysis of oxetane ring | Anhydrous conditions |

| N-alkylated derivatives | Overalkylation of amine | Stoichiometric control |

Computational Modeling for SAR

Q. Q7. What computational approaches predict the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer :

- QSAR Models : Train using datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes to assess binding stability over time (e.g., 100-ns simulations) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., replacing isopropyl with cyclobutyl) .

Q. Validation :

- Compare predicted vs. experimental IC₅₀ values for 10–15 analogs to refine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.